
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
Compounds consisting of 1,3-oxazole fragments, including derivatives similar to 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride, have been synthesized for their potential antimicrobial properties. For instance, carbamides synthesized from pyrrole-3-carboxylic acid, a structural relative, showed high anti-staphylococcus activity, and certain compounds demonstrated notable antifungal activity against strains like Candida albiсans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).
Anticancer and Antimicrobial Agents
Similarly, compounds with an oxazole ring, akin to the this compound, have been studied for their anticancer and antimicrobial effects. A study highlighted the synthesis of novel heterocyclic compounds with oxazole, pyrazoline, and pyridine entities. These compounds were evaluated against 60 cancer cell lines and exhibited promising anticancer activity. Furthermore, they also displayed significant in vitro antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents to combat microbial resistance (Journal of Molecular Structure, 2021).
Amino Acid-like Building Blocks
Compounds structurally related to this compound have been utilized as amino acid-like building blocks. A study on the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates highlighted their use as novel achiral and chiral heterocyclic amino acid-like building blocks, demonstrating the compound's utility in more complex molecular constructions (Beilstein Journal of Organic Chemistry, 2022).
Plant Growth Stimulation
Derivatives of pyrrolidin-1-yl-pyrimidine, structurally related to this compound, have been found to exhibit a pronounced plant growth-stimulating effect, indicating potential agricultural applications (Russian Journal of General Chemistry, 2019).
Eigenschaften
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-8(10-11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPSWGJOXXDQSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

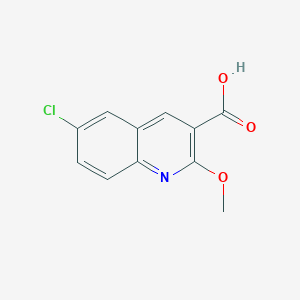

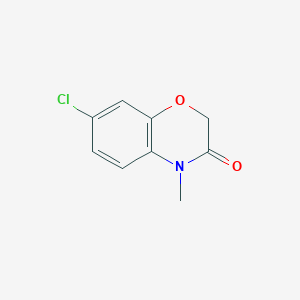
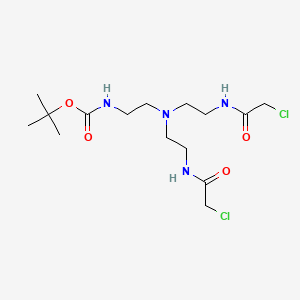
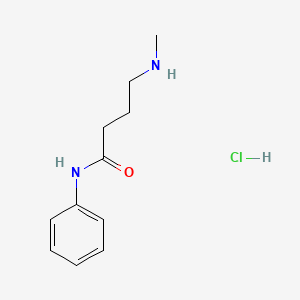



![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)
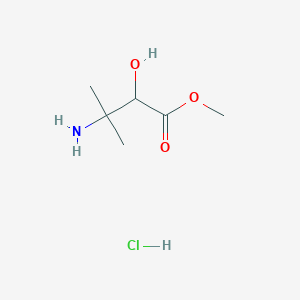
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
amine hydrochloride](/img/structure/B1432027.png)

